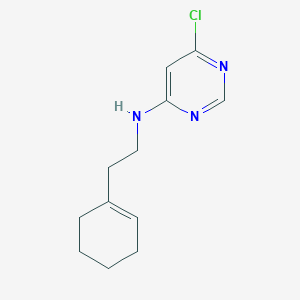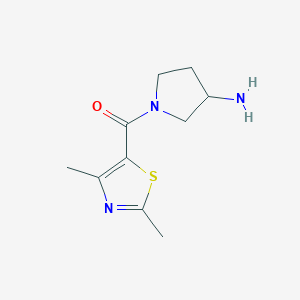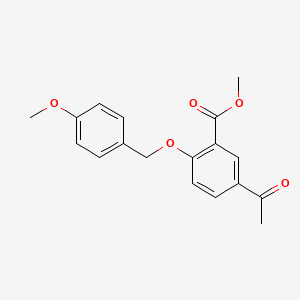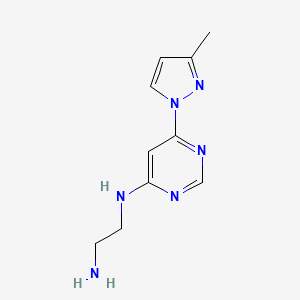
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylpyrazol group and an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine typically involves multi-step procedures. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-methylpyrazol group: This step often involves a nucleophilic substitution reaction where a suitable pyrazole derivative is reacted with the pyrimidine intermediate.
Attachment of the ethane-1,2-diamine moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the pyrimidine derivative is reacted with ethane-1,2-diamine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学研究应用
N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It can be utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events .
相似化合物的比较
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1706438-25-6 |
|---|---|
分子式 |
C10H14N6 |
分子量 |
218.26 g/mol |
IUPAC 名称 |
N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H14N6/c1-8-2-5-16(15-8)10-6-9(12-4-3-11)13-7-14-10/h2,5-7H,3-4,11H2,1H3,(H,12,13,14) |
InChI 键 |
UERDALQWCBZUSY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCN |
规范 SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


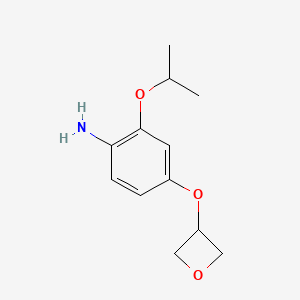
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)




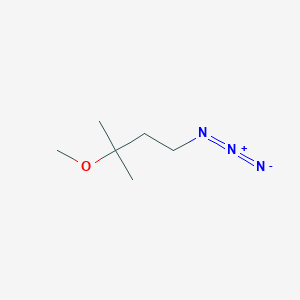
![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)

